molecular formula C15H11NO5 B11143619 2-{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

2-{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11143619
M. Wt: 285.25 g/mol
InChI Key: XUGALBCZHUUPSW-UHFFFAOYSA-N
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Description

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features both furan and benzofuran moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and benzofuran precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the furan and benzofuran rings . This reaction is often carried out under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.

Scientific Research Applications

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and benzofuran rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar biological activities.

    Benzofuran-2-carboxylic acid: A benzofuran derivative with comparable chemical properties.

Uniqueness

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its combined furan and benzofuran structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C15H11NO5/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H2,16,17)

InChI Key

XUGALBCZHUUPSW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N

Origin of Product

United States

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